N-(2-chlorobenzyl)-4-(1-piperidinylmethyl)benzamide
Overview
Description
N-(2-chlorobenzyl)-4-(1-piperidinylmethyl)benzamide, commonly known as ML204, is a small molecule that has been extensively studied for its potential therapeutic applications. This compound belongs to the class of benzamides and has been shown to exhibit potent and selective inhibition of a specific type of ion channel known as the Kv7.2/7.3 channel.
Scientific Research Applications
Synthesis and Structural Characterization
Research has focused on the synthesis and structural characterization of benzamide derivatives, including compounds structurally similar to N-(2-chlorobenzyl)-4-(1-piperidinylmethyl)benzamide. These compounds have been synthesized through various chemical reactions and characterized using techniques like NMR, IR, and MS to determine their structures. For example, studies on the preparation of N-allyl-N-(1-(5-bromo-2-((4-chlorobenzyl)oxy)benzyl)piperidin-4-yl)-4-chlorobenzamide and similar compounds demonstrate the interest in developing non-peptide CCR5 antagonists for potential therapeutic applications (H. Bi, 2014), (Cheng De-ju, 2015).
Bioactivity and Pharmacological Properties
Several studies have investigated the bioactivity and pharmacological properties of benzamide derivatives. Research into these compounds' effects on gastrointestinal motility and their potential as selective serotonin 4 (5-HT4) receptor agonists highlights their utility in developing novel prokinetic agents with reduced side effects. This includes investigations into their prokinetic activity through oral administration in animal models, demonstrating their potential for treating gastrointestinal motility disorders (S. Sonda, K. Katayama, Toshio Kawahara, N. Sato, K. Asano, 2004).
Antimicrobial and Antifungal Activity
Compounds structurally related to this compound have been explored for their antimicrobial and antifungal activities. For instance, research on the synthesis and characterization of novel benzamides and their metal complexes has shed light on their structural features and evaluated their in vitro antibacterial activity against various bacterial strains. These studies suggest that certain benzamide derivatives and their metal complexes exhibit enhanced antibacterial activities, offering insights into their potential for antimicrobial applications (E. Khatiwora, Pranaya V. Joshi, V. Puranik, Dipti Darmadhikari, A. Athawale, Nirmala R. Deshp, R. Kashalkar, 2013).
Properties
IUPAC Name |
N-[(2-chlorophenyl)methyl]-4-(piperidin-1-ylmethyl)benzamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23ClN2O/c21-19-7-3-2-6-18(19)14-22-20(24)17-10-8-16(9-11-17)15-23-12-4-1-5-13-23/h2-3,6-11H,1,4-5,12-15H2,(H,22,24) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KIBIKQPNJPVOPE-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)CC2=CC=C(C=C2)C(=O)NCC3=CC=CC=C3Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23ClN2O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.9 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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